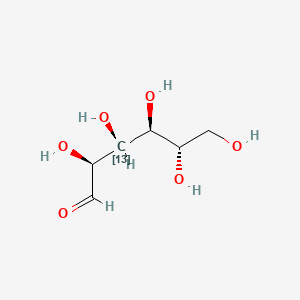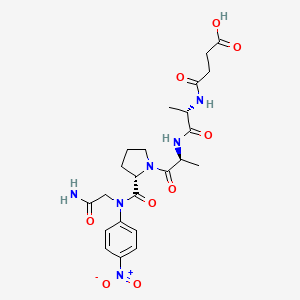
Suc-Ala-Ala-Pro-Gly-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suc-Ala-Ala-Pro-Gly-pNA, also known as N-Succinyl-Ala-Ala-Pro-Gly-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. This compound is particularly useful in the study of elastase and other serine proteases due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured by spectrophotometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Gly-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the succinyl group is introduced, and the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the compound, which is then lyophilized and stored under appropriate conditions to maintain stability.
化学反应分析
Types of Reactions
Suc-Ala-Ala-Pro-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the glycine and p-nitroaniline moieties releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common buffers include HEPES and Tris-HCl. The presence of divalent cations such as calcium or magnesium may be required for the optimal activity of certain enzymes.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, a yellow compound that absorbs light at 410 nm. This property allows for the quantitative measurement of enzyme activity.
科学研究应用
Suc-Ala-Ala-Pro-Gly-pNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity of elastase and other serine proteases. The release of p-nitroaniline upon hydrolysis provides a convenient means of measuring enzyme kinetics.
Molecular Biology: The compound is used in assays to screen for inhibitors of proteolytic enzymes, which are potential therapeutic agents for various diseases.
Medicine: Research involving this compound contributes to the understanding of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where elastase activity plays a critical role.
Industry: The compound is employed in quality control processes to ensure the activity of proteolytic enzymes in industrial applications, such as the production of detergents and food processing.
作用机制
The mechanism of action of Suc-Ala-Ala-Pro-Gly-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which contains specific amino acid residues that interact with the substrate and stabilize the transition state.
相似化合物的比较
Suc-Ala-Ala-Pro-Gly-pNA can be compared to other peptide substrates such as Suc-Ala-Ala-Ala-pNA and Suc-Ala-Pro-pNA. While all these compounds serve as substrates for proteolytic enzymes, their specificity and efficiency may vary depending on the enzyme being studied. For example, Suc-Ala-Ala-Ala-pNA is commonly used to assay elastase activity, whereas Suc-Ala-Pro-pNA is used for prolyl endopeptidase activity. The choice of substrate depends on the particular enzyme and the desired sensitivity of the assay.
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Used for elastase activity assays.
Suc-Ala-Pro-pNA: Used for prolyl endopeptidase activity assays.
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase and other serine proteases.
属性
分子式 |
C23H30N6O9 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1 |
InChI 键 |
PSEMASASSNCPGA-ZQIUZPCESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
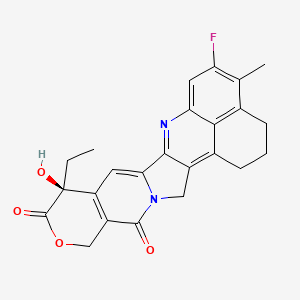



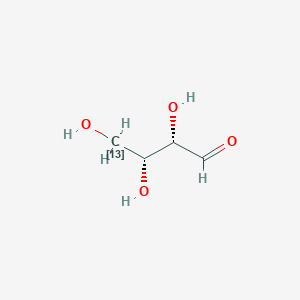
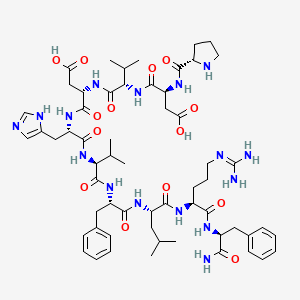

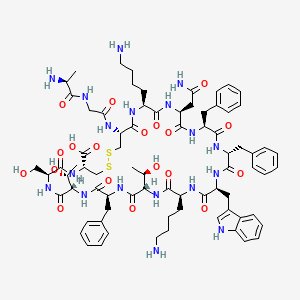
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
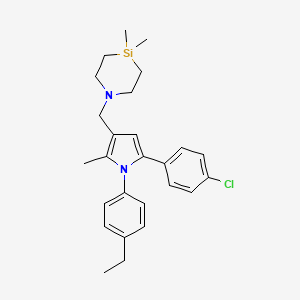
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
